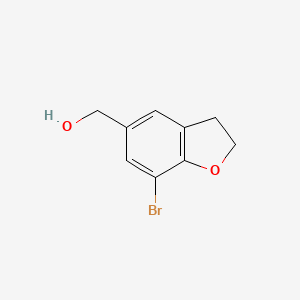

6-溴-2,2,8-三甲基色满

货号 B1375354

CAS 编号:

1350761-39-5

分子量: 255.15 g/mol

InChI 键: SOQGQLUZSZZQNN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

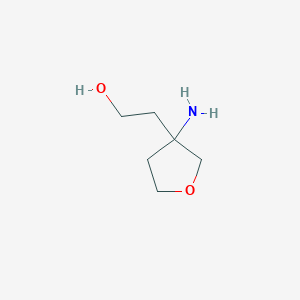

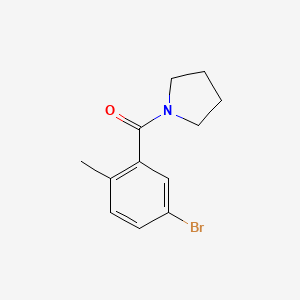

“6-Bromo-2,2,8-trimethylchroman” is a chemical compound with the molecular formula C12H15BrO . It contains a total of 29 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2,2,8-trimethylchroman” includes 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .科学研究应用

Application in Neuropsychiatric Disorder Therapies

- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the discovery and structure-based optimization of 6-Bromotryptamine derivatives as potential 5-HT2A receptor antagonists . The 5-HT2A receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies .

- Methods of Application or Experimental Procedures : A new indole alkaloid termed 6-bromo-N-propionyltryptamine, together with one known homologue 6-bromo-N-acetyltryptamine were isolated and identified from a marine bacterium Pseudoalteromonas rubra QD1-2 . A series of new 6-bromotryptamine analogues with different chain length of the acyl group (C4–C8) were prepared and evaluated activity against 5-HT2A receptor .

- Results or Outcomes : 6-bromo-N-hexanoyltryptamine displayed the most effective inhibitory activity, which was 5-fold stronger than that of the parent compound and showed 70% efficacy of the positive control (ketanserin tartrate) .

Application in Spectrophotometric Detection of Tin(II)

- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the extractive spectrophotometric detection of tin(II) .

- Methods of Application or Experimental Procedures : The method involves the formation of a yellow-colored complex after the binding of 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one (BHMF) and tin(II) in 1:2 stoichiometry in a slightly acidic medium (HCl) . The complex shows absorbance at 434 nm with respect to the blank reagent .

- Results or Outcomes : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL−1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×104 L mol−1 cm−1, 0.490 mL g−1 cm−1 and 0.002040 μg cm−2 at 434 nm that was stable for two days .

Application in Functionalization of [6]Helicene

- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis and functionalization of [6]helicene . [6]Helicene is a type of polycyclic aromatic hydrocarbon with helical geometry, which has potential applications in organic electronics and chiral materials .

- Methods of Application or Experimental Procedures : The synthesis of 2-bromo [6]helicene was revised and improved up to 51% yield . Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .

- Results or Outcomes : The racemization barrier for 2-bromo[6]helicene was determined and the usage of enantiomers in the synthesis of optically pure helicenes was rationalized . The three most energy-demanding reactions using enantiomerically pure 2-bromo[6]helicene were tested in order to confirm the predicted enantiomeric excess .

Application in Synthesis of Dirhodium Complex Isomers

- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis of paddlewheel-type dirhodium (Rh 2) complex isomers . These complexes have potential applications in catalysis, molecular magnetism, and materials science .

- Methods of Application or Experimental Procedures : Two new paddlewheel-type dirhodium (Rh 2) complex isomers, formulated as trans-2,2 - and 3,1 -forms of [Rh 2 (bhp) 4] (bhp = 6-bromo-2-hydroxypyridinate), were obtained by the reaction of 6-bromo-2-hydroxypyridine with [Rh 2 (O 2 CCH 3) 4 (H 2 O) 2] and characterized by NMR, ESI-MS, and elemental analyses .

- Results or Outcomes : The 3,1 -form showed unique absorption changes that were not observed in the trans-2,2 -form . The molecular structures and the origin of their unique absorption properties of these Rh 2 complexes were investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) .

Application in Modulation of Voltage-Gated Potassium Channels

- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis of dimeric 6-bromo-2-mercaptotryptamine (BrMT) and synthetic analogs . BrMT is a chemically unstable marine snail toxin that has unique effects on voltage-gated K+ channel proteins, making it an attractive medicinal chemistry lead .

- Methods of Application or Experimental Procedures : BrMT and 11 analogs were synthesized and their activities were determined in parallel assays measuring K+ channel activity and lipid bilayer properties .

- Results or Outcomes : The study demonstrated a strategy for determining if drugs act by specific interactions or bilayer-dependent mechanisms, and chemically stable modulators of Kv1 channels were reported .

Application in Thermal Expansion Studies of Organic Crystals

- Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the study of thermal expansion properties of organic crystals .

- Methods of Application or Experimental Procedures : The thermal expansion properties of the isostructural guest-free form of 4-(p-hydroxyphenyl)-2,2,4-trimethylchroman, Dianin’s compound, and its ethanol solvate were studied .

- Results or Outcomes : The study revealed that the solvate crystal experienced a higher thermal expansion than the corresponding guest-free form .

属性

IUPAC Name |

6-bromo-2,2,8-trimethyl-3,4-dihydrochromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGQLUZSZZQNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2,8-trimethylchroman | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

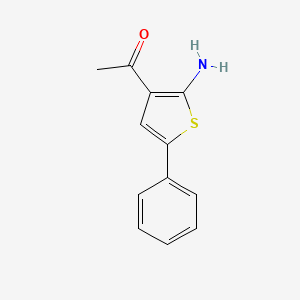

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one

1486368-72-2

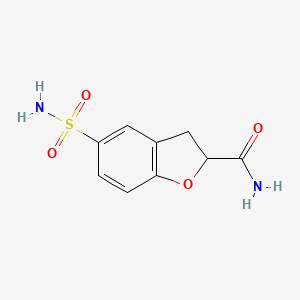

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide

1423024-33-2

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride

1466482-26-7

2-(3-Aminooxolan-3-yl)ethan-1-ol

1485264-26-3

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)